molecular formula C12H19O6PS B016672 Diethyl(tosyloxy)methylphosphonate CAS No. 31618-90-3

Diethyl(tosyloxy)methylphosphonate

Cat. No. B016672
CAS RN: 31618-90-3
M. Wt: 322.32 g/mol
InChI Key: UOEFFQWLRUBDME-UHFFFAOYSA-N
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Patent
US05922695

Procedure details

In a reactor containing an inert atmosphere, e.g., nitrogen, a mixture of diethyl phosphite (0.80 kg), paraformaldehyde (0.22 kg), and triethylamine (0.06 kg) in toluene (0.11 kg) is heated at 87° C. for about 2 hours, then refluxed for about 1 hour, until the reaction is complete as monitored by TLC showing a trace or no detectable diethyl phosphite. During the reaction, the inert atmosphere is maintained. Toluene is necessary to moderate the reaction, which may otherwise explode. Reaction completion is optionally confirmed by 1H NMR (diethyl phosphite peak at δ 8.4-8.6 ppm no longer detected). The solution is cooled to about 1° C. (typically about -2 to 4° C.) and p-toluenesulfonyl chloride (1.0 kg) is added and then triethylamine (0.82 kg) at about 5° C. is slowly added (exothermic addition) while maintaining the temperature at no more than about 10° C. (typically 0 to 10° C.). The resulting mixture is warmed to 22° C. and stirred for at least about 5 hours (typically about 4.5 to 6.0 hours), until the reaction is complete as shown by TLC (trace or no p-toluenesulfonyl chloride detectable) and optionally confirmed by 1H NMR (p-toluenesulfonyl chloride doublet at δ 7.9 ppm no longer detected). The solids are removed by filtration and washed with toluene (0.34 kg). The combined washings and filtrate are washed either twice with water (1.15 kg per wash), or optionally with a sequence of water (1.15 kg), 5% aqueous sodium carbonate (3.38 kg), and then twice with water (1.15 kg). After each wash, the reactor contents are briefly agitated, allowed to settle and the lower aqueous layer is then discarded. If the reaction results in an emulsion, brine (0.23 kg of water containing 0.08 kg NaCl) may be added to the first organic/water mixture, followed by agitating the reactor contents, allowing the solids to settle, discarding the lower aqueous layer, adding 1.15 kg water, agitating, allowing solids to settle and again discarding the lower aqueous layer. The organic phase is distilled in vacuo at no more than 50° C. (to LOD at 110° C. of no more than 10% and water content, by KF titration, no more than 0.3%), affording a yield of about 60-70% of the title compound as an oil of about 85-95% purity, exclusive of toluene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.15 kg
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.8 kg
Type
reactant
Reaction Step Four
Quantity
0.22 kg
Type
reactant
Reaction Step Four
Quantity
0.06 kg
Type
reactant
Reaction Step Four
Quantity
0.11 kg
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 kg
Type
reactant
Reaction Step Seven
Quantity
0.82 kg
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
60%

Identifiers

REACTION_CXSMILES
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[CH2:9]=[O:10].C(N(CC)CC)C.[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>C1(C)C=CC=CC=1.O>[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24]([O:10][CH2:9][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4])(=[O:26])=[O:25])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.15 kg
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.8 kg
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
0.22 kg
Type
reactant
Smiles
C=O
Name
Quantity
0.06 kg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.11 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Step Seven
Name
Quantity
1 kg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Eight
Name
Quantity
0.82 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87 °C
Stirring
Type
CUSTOM
Details
stirred for at least about 5 hours (typically about 4.5 to 6.0 hours), until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a reactor containing an inert atmosphere, e.g., nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for about 1 hour, until the reaction
Duration
1 h
CUSTOM
Type
CUSTOM
Details
During the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the inert atmosphere is maintained
CUSTOM
Type
CUSTOM
Details
the reaction, which
CUSTOM
Type
CUSTOM
Details
Reaction completion
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
(exothermic addition)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at no more than about 10° C. (typically 0 to 10° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is warmed to 22° C.
CUSTOM
Type
CUSTOM
Details
The solids are removed by filtration
WASH
Type
WASH
Details
washed with toluene (0.34 kg)
WASH
Type
WASH
Details
The combined washings and filtrate are washed either twice with water (1.15 kg per wash)
STIRRING
Type
STIRRING
Details
After each wash, the reactor contents are briefly agitated
CUSTOM
Type
CUSTOM
Details
If the reaction results in an emulsion, brine (0.23 kg of water containing 0.08 kg NaCl)
STIRRING
Type
STIRRING
Details
by agitating the reactor contents
STIRRING
Type
STIRRING
Details
agitating
DISTILLATION
Type
DISTILLATION
Details
The organic phase is distilled in vacuo at no more than 50° C. (to LOD at 110° C. of no more than 10% and water content, by KF titration, no more than 0.3%)

Outcomes

Product
Details
Reaction Time
5.25 (± 0.75) h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCP(OCC)(OCC)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.